molecular formula C4H7F3O B1311797 3,3,3-Trifluoro-2-methylpropan-1-ol CAS No. 431-23-2

3,3,3-Trifluoro-2-methylpropan-1-ol

Cat. No.: B1311797
CAS No.: 431-23-2
M. Wt: 128.09 g/mol
InChI Key: GPEPNXRUEOKKDO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H7F3O. It is a colorless liquid that is commonly used in various chemical reactions and industrial applications. The compound is characterized by the presence of three fluorine atoms attached to the same carbon atom, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-methylpropan-1-ol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,3,3-trifluoro-2-methylpropanal using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can yield 3,3,3-trifluoro-2-methylpropan-1-amine when treated with reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3,3,3-trifluoro-2-methylpropyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: LiAlH4, ether as solvent, low temperature.

    Substitution: SOCl2, pyridine as catalyst, reflux conditions.

Major Products Formed:

Scientific Research Applications

3,3,3-Trifluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated moieties for enhanced bioactivity.

    Industry: this compound is employed in the production of agrochemicals and specialty polymers

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropan-1-ol is largely dependent on its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the methyl group at the second carbon.

    3,3,3-Trifluoro-2-methyl-1-propanol: Another isomer with a different arrangement of the hydroxyl group.

Uniqueness: 3,3,3-Trifluoro-2-methylpropan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEPNXRUEOKKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436135
Record name 3,3,3-Trifluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-23-2
Record name 3,3,3-Trifluoro-2-methyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-methylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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